molecular formula C27H25BrN2O3 B1682428 N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide CAS No. 2141978-86-9

N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide

Cat. No. B1682428
M. Wt: 505.4 g/mol
InChI Key: CMBUSPXASRNJHI-CLCOLTQESA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which this compound is a type of, can be achieved through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)benzamide”, a related compound, has been reported. It has a molecular formula of C13H10BrNO, an average mass of 276.129 Da, and a monoisotopic mass of 274.994568 Da .


Chemical Reactions Analysis

The preparation of benzamide derivatives, such as this compound, involves the direct condensation of benzoic acids and amines. This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromophenyl)benzamide”, a related compound, include a molecular formula of C13H10BrNO, an average mass of 276.129 Da, and a monoisotopic mass of 274.994568 Da .

Scientific Research Applications

Bactericidal Activity Against MRSA

A study by Zadrazilova et al. (2015) investigated a series of benzamides, including compounds structurally similar to N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, for their bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed remarkable bactericidal effects, particularly at higher concentrations, against various strains of MRSA, highlighting their potential in addressing antibiotic resistance (Zadrazilova et al., 2015).

Antiviral Activity Against Coronaviruses

Apaydın et al. (2019) synthesized and evaluated a series of compounds, including analogs of N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, for their activity against human coronaviruses. The compounds, particularly one identified as K22, demonstrated effective inhibition of coronavirus replication, marking them as potential antiviral agents (Apaydın et al., 2019).

Synthesis and Structural Characterization

Research by Samimi & Yamin (2014) focused on the regioselective and stereospecific synthesis of benzamide derivatives, including structures akin to N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide. The study provided valuable insights into the synthesis process and structural characterization of these compounds, which is crucial for their application in drug development (Samimi & Yamin, 2014).

properties

IUPAC Name

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUSPXASRNJHI-CLCOLTQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide
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N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide
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N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide
Reactant of Route 4
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N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide
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N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide
Reactant of Route 6
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N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide

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